
4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- is a heterocyclic compound that combines the structural features of quinazolinone and thiadiazole. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety imparts significant pharmacological properties, while the thiadiazole ring enhances the compound’s stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with 2-phenyl-5-methyl-1,3,4-thiadiazole-2-thiol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiadiazole ring.
Substitution: Alkylated or acylated derivatives at the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties. It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with enhanced properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Methyl-1,3,4-thiadiazole-2-amine: Exhibits significant biological activities, including antifungal and antiviral effects.
2-Phenyl-4(3H)-quinazolinone: Used in the synthesis of various pharmacologically active compounds.
Uniqueness: 4(3H)-Quinazolinone, 3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl- stands out due to its combined structural features of quinazolinone and thiadiazole, which confer enhanced stability and bioactivity. Its unique ability to target multiple molecular pathways makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
68142-70-1 |
|---|---|
Molecular Formula |
C17H12N4OS |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C17H12N4OS/c1-11-19-20-17(23-11)21-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16(21)22/h2-10H,1H3 |
InChI Key |
PGLZQSKRVACWSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


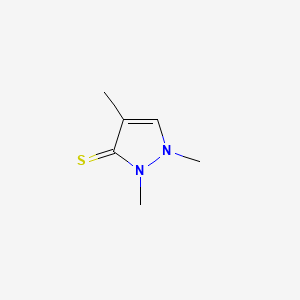
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)

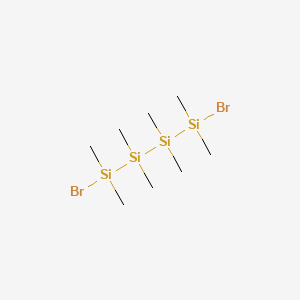
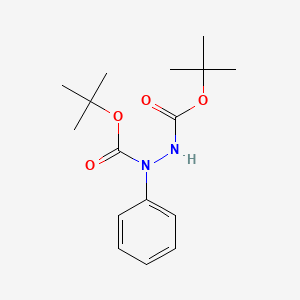
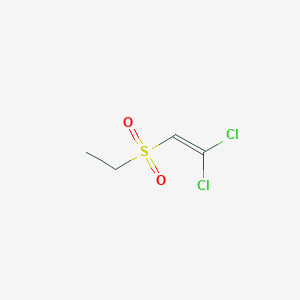
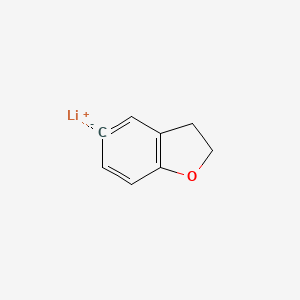


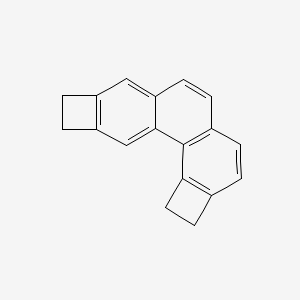


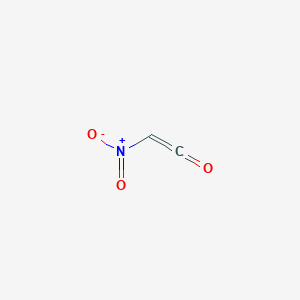
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
